tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of triazolopyridines
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[1,5-a]pyridines, have been used as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are involved in the synthesis of various types of nitrogen-containing heterocycles .
Mode of Action
It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The compound is likely involved in the synthesis of various types of nitrogen-containing heterocycles . It may participate in both noncatalytic transformations and cascade reactions involving metal carbenes .
Result of Action
Compounds with similar structures have been used in the synthesis of various types of nitrogen-containing heterocycles .
Action Environment
It is known that the reactivity of similar compounds can be influenced by factors such as temperature and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The starting pyridine derivative is subjected to bromination to introduce the bromo group at the 6-position.
Formation of Triazolopyridine: The brominated pyridine undergoes cyclization to form the triazolopyridine core.
Pyrrolidine Formation: The triazolopyridine core is then reacted with a suitable amine to form the pyrrolidine ring.
Carbonylation: Finally, the compound is treated with tert-butyl carbamate to introduce the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different pyridine derivative.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Bromine-free pyridine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for binding to various biological targets, leading to potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its ability to interact with biological targets can be leveraged to develop new drugs for treating various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new materials with improved performance.
Comparison with Similar Compounds
Tert-Butyl 2-(9-chloro-6-oxo-4H-[1,2,3]triazolo[1,5-a][1,4]benzodiazepin-5(6H)-yl)-2-(3-bromophenyl)acetamide: This compound is structurally similar but contains a benzodiazepine core instead of a pyridine core.
Tert-Butyl 2-(4-oxo-2-thioxo-1,4-dihydro-3-pyridin-3-yl)pyrrolidine-1-carboxylate: This compound has a thioxo group instead of a bromo group.
Uniqueness: Tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. These attributes make it particularly useful in certain chemical reactions and biological applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(6-bromotriazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)19-8-4-5-11(19)13-12-7-6-10(16)9-20(12)18-17-13/h6-7,9,11H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSWWRNGBUQBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C3C=CC(=CN3N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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